2,4-Dichlorobenzoic acid
Overview
Description
2,4-Dichlorobenzoic acid is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2 and 4 positions. This compound is known for its white to slightly yellowish crystalline powder appearance and is used in various chemical and industrial applications .
Mechanism of Action
- Role : It induces uncontrolled growth and eventually leads to the death of susceptible plants. Unlike grasses (such as cereals, lawn turf, and grassland), most broadleaf weeds are affected by 2,4-DCBA .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2,4-Dichlorobenzoic acid are not fully understood. It is known to be involved in various biochemical reactions. It is a degradation product of certain compounds in water treated by photo-fenton driven by solar irradiation
Cellular Effects
It has been observed that the growth of most plants is inhibited by adding this compound
Molecular Mechanism
It is known to interact with the mitochondrial redox chain
Temporal Effects in Laboratory Settings
It is known to be stable and incompatible with strong oxidizing agents
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been observed to have moderate acute toxicity in mammals
Metabolic Pathways
It is known to be a metabolite in soil, surface water, sediment, and groundwater
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichlorobenzoic acid can be synthesized through the liquid-phase oxidation of 2,4-dichlorotoluene. This process involves using a gas containing molecular oxygen, such as pure oxygen or air, in a lower fatty acid like acetic acid or its anhydride. The reaction is typically carried out at temperatures ranging from 100°C to 220°C, with the presence of a catalyst containing cobalt, manganese, and bromine .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different chlorinated benzoic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of less chlorinated benzoic acids.
Substitution: Formation of substituted benzoic acids with various functional groups.
Scientific Research Applications
2,4-Dichlorobenzoic acid is utilized in several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorobenzoic acid
- 2,5-Dichlorobenzoic acid
- 2,6-Dichlorobenzoic acid
- 3,4-Dichlorobenzoic acid
- 4-Chlorobenzoic acid
Uniqueness
2,4-Dichlorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and applications that may not be feasible with other chlorobenzoic acid derivatives .
Properties
IUPAC Name |
2,4-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCRIUVQKHMXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Record name | 2,4-DICHLOROBENZOIC ACID | |
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DSSTOX Substance ID |
DTXSID0024977 | |
Record name | 2,4-Dichlorobenzoic acid | |
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Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-dichlorobenzoic acid is a white to slightly yellowish powder. (NTP, 1992) | |
Record name | 2,4-DICHLOROBENZOIC ACID | |
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Boiling Point |
Sublimes (NTP, 1992) | |
Record name | 2,4-DICHLOROBENZOIC ACID | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 2,4-DICHLOROBENZOIC ACID | |
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CAS No. |
50-84-0 | |
Record name | 2,4-DICHLOROBENZOIC ACID | |
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Record name | 2,4-Dichlorobenzoic acid | |
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Record name | 2,4-Dichlorobenzoic acid | |
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Record name | 2,4-DICHLOROBENZOIC ACID | |
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Record name | Benzoic acid, 2,4-dichloro- | |
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Record name | 2,4-Dichlorobenzoic acid | |
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Record name | 2,4-dichlorobenzoic acid | |
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Record name | 2,4-DICHLOROBENZOIC ACID | |
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Melting Point |
315 to 320 °F (NTP, 1992) | |
Record name | 2,4-DICHLOROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20144 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-Dichlorobenzoic acid?
A1: The molecular formula of this compound is C7H4Cl2O2, and its molecular weight is 191.01 g/mol.
Q2: How can this compound be identified spectroscopically?
A2: this compound can be characterized using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic peaks for carboxylic acid and aromatic C-Cl bonds. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon atoms in the molecule, confirming its structure.
Q3: What is the solubility of this compound in different solvents?
A3: The solubility of this compound varies depending on the solvent and temperature. It shows increasing solubility in ethanol with rising temperature. []
Q4: How does the stability of this compound change under different conditions?
A4: The stability of this compound can be influenced by factors like temperature, pH, and the presence of other chemicals. Research on silicone rubber products highlighted the potential for 2,4-DCBA, a decomposition product of peroxide catalysts, to contaminate finished elastomers. The amount of contamination varies depending on the curing conditions. []
Q5: Are there any known compatibility issues with this compound in specific applications?
A5: Yes, research indicates potential compatibility issues. For instance, this compound was identified as a component of crystalline deposits found on museum artifacts stored in new display cases. These deposits, formed through reactions with a UV-light stabilizer, highlight the potential for 2,4-DCBA to interact with other materials. []
Q6: Does this compound exhibit any catalytic properties?
A6: While not a catalyst itself, this compound is a product of certain catalytic reactions. For example, it can be generated during the decomposition of Bis(2,4-dichlorobenzoyl)peroxide, a catalyst used in silicone rubber production. []
Q7: What are the primary applications of this compound?
A7: this compound serves as an important intermediate in various chemical syntheses. It was crucial in the production of the antimalarial drug atebrin. [] It is also utilized in the preparation of lobenzarit disodium, a pharmaceutical compound. [] Additionally, this compound is a precursor in the synthesis of novel anthranilic diamide derivatives, which exhibit promising insecticidal activity. []
Q8: Have any computational studies been conducted on this compound?
A8: Yes, computational chemistry techniques, including QSAR modeling and molecular docking simulations, have been used to study this compound. These studies provide insights into its antimicrobial potential and interactions with biological targets. []
Q9: How do structural modifications to this compound affect its biological activity?
A9: Research on 2,4-dichlorophenoxyacetic acid, a structurally related compound, demonstrated inhibition of auxin-regulated type-III tobacco glutathione S-transferases. This inhibition was dependent on the presence of chlorine atoms, as non-chlorinated analogs showed no effect. [, ] The study on pyronaridine analogs further underscores the impact of structural modifications on antimalarial activity. []
Q10: What are the environmental concerns associated with this compound?
A10: this compound is considered an environmental contaminant. Studies have detected its presence in river sediments, highlighting its persistence and potential for bioaccumulation. [] The identification of polychlorinated biphenyl carboxylic acids, structurally similar to 2,4-DCBA, as constituents of chromophoric dissolved organic matter in seawater raises concerns about their ecological impact and potential toxicity. [, ]
Q11: How is this compound degraded in the environment?
A11: Microbial degradation plays a significant role in the environmental fate of this compound. Research has shown that anaerobic enrichment cultures can reductively dechlorinate chlorinated benzoic acids, including 2,4-DCBA. This process, often stimulated by the presence of benzoate or volatile organic acids, contributes to the breakdown of 2,4-DCBA in anaerobic environments. []
Q12: What analytical techniques are used to detect and quantify this compound?
A12: Several analytical methods are employed for the detection and quantification of this compound in various matrices. Gas chromatography coupled with mass spectrometry (GC/MS) is widely used for its analysis, especially after derivatization to enhance volatility. [] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying 2,4-DCBA and its metabolites in complex samples like plant and animal tissues. []
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